molecular formula C10H14OS B1516982 2-[(3-Methylbenzyl)thio]ethanol CAS No. 959241-67-9

2-[(3-Methylbenzyl)thio]ethanol

Cat. No. B1516982
M. Wt: 182.28 g/mol
InChI Key: YQWYSHSYARCPBS-UHFFFAOYSA-N
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Description

“2-[(3-Methylbenzyl)thio]ethanol” is a chemical compound with the CAS Number: 959241-67-9 . It is also known as 3-methylthiophenyl-2-ethanethiol or 3-methylbenzylthioethanol. The compound has a molecular weight of 182.29 .


Molecular Structure Analysis

The molecular formula of “2-[(3-Methylbenzyl)thio]ethanol” is C10H14OS . The InChI code is 1S/C10H14OS/c1-9-3-2-4-10(7-9)8-12-6-5-11/h2-4,7,11H,5-6,8H2,1H3 .


Physical And Chemical Properties Analysis

“2-[(3-Methylbenzyl)thio]ethanol” is a liquid at room temperature .

Scientific Research Applications

Catalysis and Synthesis

Aromatic alcohols like methylbenzyl alcohols (MB–OH), including 2-MB–OH, have been identified as essential components in solvents, coatings, plasticizers, fine chemicals, and pharmaceuticals. The traditional manufacturing processes, which involve the oxidation of petroleum-derived aromatic hydrocarbons, face challenges such as low selectivity and overoxidation. A breakthrough in this area is the development of a Co-containing hydroxyapatite (HAP) catalyst that enables the direct conversion of ethanol to MB–OH at high temperatures, showcasing a significant advance in catalysis and synthesis methodologies (Wang et al., 2019).

Enantioselective Synthesis

Optically active aminonaphthol compounds, derived from processes involving benzaldehyde and (S)-methylbenzylamine, have been utilized to catalyze the enantioselective ethylation of aryl aldehydes to secondary alcohols. This method demonstrates high enantioselectivities, highlighting its importance in the production of chiral molecules for pharmaceutical applications (Liu et al., 2001).

Oxidation Mechanisms

Research into the oxidation mechanisms of benzyl alcohol derivatives has uncovered significant findings. For instance, the presence of Sc(3+) has shown to enhance the rate of oxidation of certain benzyl alcohols by changing the reaction mechanism from one-step hydrogen atom transfer to a stepwise Sc(3+)-coupled electron transfer followed by proton transfer. This investigation provides insights into the complex interactions in catalytic oxidation processes (Morimoto et al., 2012).

Photocatalytic Oxidation

The photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes using TiO2 under O2 atmosphere and visible light irradiation represents a green chemistry approach to the transformation of these compounds. This method offers high conversion and selectivity, underscoring the potential of photocatalysis in the field of sustainable chemical processes (Higashimoto et al., 2009).

Antibacterial Activities

Phenolic constituents derived from Glycyrrhiza inflata, including compounds structurally related to 2-[(3-Methylbenzyl)thio]ethanol, have demonstrated moderate antibacterial activities. This discovery points to the potential of these compounds in the development of new antibacterial agents, further expanding the scope of scientific research applications for similar chemical structures (Zhou & Wan, 2015).

Safety And Hazards

The safety data sheet (MSDS) for “2-[(3-Methylbenzyl)thio]ethanol” can be found online . It’s important to refer to this document for detailed safety and handling information.

properties

IUPAC Name

2-[(3-methylphenyl)methylsulfanyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-9-3-2-4-10(7-9)8-12-6-5-11/h2-4,7,11H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWYSHSYARCPBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651102
Record name 2-{[(3-Methylphenyl)methyl]sulfanyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Methylbenzyl)thio]ethanol

CAS RN

959241-67-9
Record name 2-{[(3-Methylphenyl)methyl]sulfanyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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